molecular formula C29H37N3O7 B588173 N-Benzyloxycarbonyl (S)-Lisinopril CAS No. 1356382-88-1

N-Benzyloxycarbonyl (S)-Lisinopril

Cat. No.: B588173
CAS No.: 1356382-88-1
M. Wt: 539.629
InChI Key: WIRGFGHUACTNCM-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyloxycarbonyl (S)-Lisinopril, also known as this compound, is a useful research compound. Its molecular formula is C29H37N3O7 and its molecular weight is 539.629. The purity is usually 95%.
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Scientific Research Applications

  • Cardiovascular Applications : Lisinopril, a derivative of N-Benzyloxycarbonyl (S)-Lisinopril, has shown effectiveness in improving survival and ventricular function after acute myocardial infarction (AMI). The GISSI-3 study, a multicentre randomised clinical trial, demonstrated that lisinopril significantly reduced overall mortality and severe ventricular dysfunction when started within 24 hours of AMI symptoms (Gruppo Italiano per lo Studio della Soprawivenza nell'Inf Miocardico., 1994).

  • Molecular Structure and Stability : Research on the molecular structure of Lisinopril has been conducted using 1H and 13C NMR, revealing its preferred optimum conformation in solution. This information is crucial for understanding its effectiveness as an angiotensin-converting enzyme inhibitor (Sakamoto & Ishi, 1993).

  • Potential Energy Analysis : A study using molecular mechanics potential energy function demonstrated the most feasible potential energy for Lisinopril to act as an angiotensin-converting enzyme (ACE) inhibitor. This kind of analysis helps in understanding the drug's effectiveness in treating hypertension, congestive heart failure, and heart attacks (Otuokere, 2014).

  • Nanoparticle Applications : Lisinopril has been used in the development of gold nanoparticle-based functional CT contrast agents. These agents target angiotensin-converting enzyme (ACE) and have been shown to provide high contrast in CT imaging of the lungs and heart, making them useful tools for monitoring cardiovascular pathophysiologies (Ghann et al., 2012).

  • Comparative Cardioprotective Effects : Research comparing the cardioprotective effects of Lisinopril and vitamin E against ischemic reperfusion induced cardiac toxicity found that Lisinopril demonstrated superior recovery in left ventricular function and myocardial salvaging effect, highlighting its potential in treating cardiac conditions (Mohanty et al., 2013).

  • Pharmaceutical Formulation Development : Studies have also focused on developing formulations of Lisinopril, such as press-coated, floating-pulsatile drug delivery systems, which enhance its efficacy and application in clinical settings (Jagdale et al., 2014).

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGFGHUACTNCM-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.